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Compound of Interest

Compound Name: Crenatoside

Cat. No.: B1234163 Get Quote

A detailed examination of the available in vitro and in silico data for Crenatoside and the well-

established antiviral drug oseltamivir reveals differing profiles in their interaction with influenza

neuraminidase, a key target for antiviral therapy. While oseltamivir's binding mechanism has

been extensively studied and documented, data on the molecular docking of Crenatoside
remains limited, necessitating further research for a complete comparative assessment.

This guide provides a comprehensive comparison of Crenatoside and oseltamivir, focusing on

their efficacy as neuraminidase inhibitors. The information is tailored for researchers, scientists,

and drug development professionals, presenting available quantitative data, experimental

protocols, and visualizations to facilitate an objective evaluation.

Quantitative Comparison of Inhibitory Activity
The available data on the inhibitory potential of Crenatoside and oseltamivir against influenza

neuraminidase is summarized below. It is important to note that a direct comparison of binding

energies from different studies can be challenging due to variations in computational methods.
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Compound Metric Value
Neuraminidase
Strain(s)

Source

Crenatoside IC50 89.81 µg/mL Not Specified [1]

Oseltamivir

Carboxylate

Binding Energy

(ΔG)

-15.46 ± 0.23

kcal/mol
Wildtype H7N9 [2]

Oseltamivir

Carboxylate

Binding Energy

(ΔG)

-11.72 ± 0.21

kcal/mol

E119V Mutant

H7N9
[2]

Oseltamivir

Carboxylate
Docking Score -8.848 kcal/mol H5N1 [3]

Oseltamivir Binding Affinity -6.326 kcal/mol Not Specified [4]

Experimental Protocols
The methodologies employed in the cited studies to determine the inhibitory activity and

binding characteristics of Crenatoside and oseltamivir are crucial for interpreting the presented

data.

In Vitro Neuraminidase Inhibition Assay (for
Crenatoside)
While the specific details of the neuraminidase inhibition assay for Crenatoside are not

exhaustively described in the available literature, a general protocol for such assays involves

the following steps:

Enzyme and Substrate Preparation: Purified influenza neuraminidase is prepared, and a

fluorogenic or colorimetric substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-

acetylneuraminic acid (MUNANA), is used.

Incubation: The neuraminidase enzyme is incubated with varying concentrations of the

inhibitor (Crenatoside).

Substrate Addition: The substrate is added to the enzyme-inhibitor mixture.
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Signal Detection: The enzymatic cleavage of the substrate results in a fluorescent or colored

product, which is quantified using a plate reader.

IC50 Calculation: The concentration of the inhibitor that reduces the enzyme activity by 50%

(IC50) is calculated from the dose-response curve.

Molecular Docking and Binding Free Energy
Calculations (for Oseltamivir)
The in silico studies on oseltamivir's interaction with neuraminidase typically follow a

standardized computational workflow:

Protein and Ligand Preparation: The three-dimensional crystal structure of the target

neuraminidase is obtained from the Protein Data Bank (PDB). The structure is prepared by

removing water molecules, adding hydrogen atoms, and assigning charges. The 2D

structure of oseltamivir carboxylate (the active metabolite) is converted to a 3D structure and

optimized.

Molecular Docking: Docking simulations are performed using software such as AutoDock or

Glide. The ligand is placed in the active site of the enzyme, and various conformations are

sampled to identify the most favorable binding pose based on a scoring function.

Molecular Dynamics (MD) Simulations: To refine the docked complex and to account for

protein flexibility, MD simulations are often performed. These simulations model the

movement of atoms over time, providing a more realistic representation of the protein-ligand

interaction.

Binding Free Energy Calculation: Methods like Molecular Mechanics/Generalized Born

Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area

(MM/PBSA) are used to calculate the binding free energy (ΔG) of the ligand to the protein

from the MD simulation trajectories. This value provides a quantitative measure of the

binding affinity.

Visualization of the Drug Discovery and Evaluation
Workflow
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The following diagrams illustrate the typical workflows for both experimental screening and

computational analysis of neuraminidase inhibitors.

In Vitro Screening Lead Optimization
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Caption: Experimental workflow for identifying and optimizing neuraminidase inhibitors.
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Caption: Computational workflow for in silico analysis of neuraminidase inhibitors.

Concluding Remarks
The available evidence indicates that Crenatoside is a promising natural product with

neuraminidase inhibitory activity. However, a direct and detailed comparison with the well-

established drug oseltamivir at the molecular level is currently hampered by the lack of

published in silico docking studies for Crenatoside. The IC50 value for Crenatoside suggests

a lower potency compared to the binding affinities reported for oseltamivir, although it is

important to recognize that IC50 and binding energy are different measures and not directly

comparable.
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To fully assess the potential of Crenatoside as a lead compound for the development of new

anti-influenza drugs, further research is imperative. Specifically, molecular docking and

molecular dynamics simulation studies of Crenatoside with various strains of influenza

neuraminidase would provide crucial insights into its binding mode, affinity, and interactions

with key active site residues. This would enable a more direct and meaningful comparison with

oseltamivir and other existing neuraminidase inhibitors, ultimately guiding future drug design

and optimization efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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